molecular formula C19H19N3O4 B12160728 N-(2,4-dimethoxyphenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide

N-(2,4-dimethoxyphenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide

Cat. No.: B12160728
M. Wt: 353.4 g/mol
InChI Key: KMGOKHQVLGTTDL-UHFFFAOYSA-N
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Description

    Starting Materials: The next step involves the introduction of the 2,4-dimethoxyphenyl group through a coupling reaction. This can be achieved using a suitable aryl halide and a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Heck reaction).

    Reaction Conditions: The reaction is typically performed in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., K2CO3) in an appropriate solvent (e.g., DMF or toluene).

  • Formation of the Carboxamide Group

      Starting Materials: The final step involves the introduction of the carboxamide group. This can be achieved through an amidation reaction using a suitable amine and a carboxylic acid derivative.

      Reaction Conditions: The reaction is typically carried out under mild conditions, using coupling reagents like EDCI or DCC in the presence of a base (e.g., DIPEA) and a solvent (e.g., dichloromethane).

  • Industrial Production Methods

    Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of N-(2,4-dimethoxyphenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide typically involves multiple steps:

    • Formation of the Cyclopenta[b][1,2]oxazolo[4,5-e]pyridine Core

        Starting Materials: The synthesis begins with the preparation of the cyclopenta[b][1,2]oxazolo[4,5-e]pyridine core. This can be achieved through a cyclization reaction involving a suitable precursor, such as a substituted pyridine and an oxazole derivative.

        Reaction Conditions: The cyclization is often carried out under acidic or basic conditions, with the use of catalysts like Lewis acids (e.g., AlCl3) or bases (e.g., NaOH).

    Chemical Reactions Analysis

    Types of Reactions

    • Oxidation

        Reagents and Conditions: The compound can undergo oxidation reactions using oxidizing agents like KMnO4 or H2O2 under acidic or basic conditions.

        Major Products: Oxidation may lead to the formation of hydroxylated or ketone derivatives.

    • Reduction

        Reagents and Conditions: Reduction reactions can be carried out using reducing agents like NaBH4 or LiAlH4.

        Major Products: Reduction may result in the formation of alcohol or amine derivatives.

    • Substitution

        Reagents and Conditions: Substitution reactions can be performed using nucleophiles (e.g., amines, thiols) under basic conditions.

        Major Products: Substitution may lead to the formation of various substituted derivatives.

    Scientific Research Applications

    Chemistry

    In chemistry, N-(2,4-dimethoxyphenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide can be used as a building block for the synthesis of more complex molecules

    Biology and Medicine

    In biology and medicine, this compound may exhibit bioactive properties, making it a candidate for drug discovery and development

      Antimicrobial Agents: The compound may possess antibacterial or antifungal properties, making it useful in the development of new antimicrobial agents.

      Anti-inflammatory Agents: Its structure suggests potential anti-inflammatory activity, which could be explored for the treatment of inflammatory diseases.

      Cancer Research: The compound may exhibit cytotoxic effects against cancer cells, making it a candidate for anticancer drug development.

    Industry

    In industry, this compound can be used in the development of new materials with specific properties, such as polymers, coatings, and dyes. Its unique structure allows for the exploration of new material properties and applications.

    Mechanism of Action

    The mechanism of action of N-(2,4-dimethoxyphenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide is likely to involve interactions with specific molecular targets and pathways. These may include:

      Enzyme Inhibition: The compound may inhibit specific enzymes involved in biological processes, leading to therapeutic effects.

      Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.

      DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular function.

    Comparison with Similar Compounds

    Similar Compounds

      N-(2,4-dimethoxyphenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide: shares structural similarities with other heterocyclic compounds, such as:

    Uniqueness

    The uniqueness of this compound lies in its combination of structural features, which may confer distinct biological and chemical properties. Its potential for diverse applications in chemistry, biology, medicine, and industry makes it a valuable compound for further research and development.

    Properties

    Molecular Formula

    C19H19N3O4

    Molecular Weight

    353.4 g/mol

    IUPAC Name

    N-(2,4-dimethoxyphenyl)-6-methyl-4-oxa-2,5-diazatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-8-carboxamide

    InChI

    InChI=1S/C19H19N3O4/c1-10-16-17(12-5-4-6-13(12)21-19(16)26-22-10)18(23)20-14-8-7-11(24-2)9-15(14)25-3/h7-9H,4-6H2,1-3H3,(H,20,23)

    InChI Key

    KMGOKHQVLGTTDL-UHFFFAOYSA-N

    Canonical SMILES

    CC1=NOC2=NC3=C(CCC3)C(=C12)C(=O)NC4=C(C=C(C=C4)OC)OC

    Origin of Product

    United States

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